(3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride is a chemical compound with a unique structure that includes a chloro-substituted phenyl ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method involves the reaction of 3-chloro-5-ethynyl-benzene with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as anhydrous pyridine, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro-substituted phenyl ring can be reduced to form the corresponding phenylamine.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the chloro-substituted phenyl ring may produce phenylamines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chloro-substituted phenyl rings and ethynyl groups on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and ethynyl group can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: This compound shares the chloro-substituted phenyl ring but has a carbamate group instead of an ethynyl group.
3-Chloro-5-methylphenyl isocyanate: Similar in structure but contains an isocyanate group.
α-(Trifluoromethyl)styrene: Contains a trifluoromethyl group instead of a chloro group and an ethynyl group.
Uniqueness
(3-Chloro-5-ethynyl-phenyl)-methyl-amine hydrochloride is unique due to the presence of both the chloro-substituted phenyl ring and the ethynyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-ethynyl-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN.ClH/c1-3-7-4-8(10)6-9(5-7)11-2;/h1,4-6,11H,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZJKWAZRMZTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C#C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.